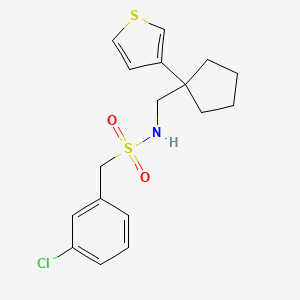
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide, also known as CP-945,598, is a small molecule antagonist of the cannabinoid receptor CB1. It was initially developed as a potential treatment for obesity and related metabolic disorders. CP-945,598 has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Aplicaciones Científicas De Investigación
Structural Characteristics and Chemical Reactivity
Methanesulfonamide derivatives exhibit specific conformational properties due to the positioning of the N—H bond relative to substituents on the benzene ring, impacting their biological activity potential. The conformation of the N—H bond varies across different derivatives, which may influence the molecule's interaction with biological receptors (Gowda, Foro, & Fuess, 2007).
The packing of molecules in the crystal structure of these compounds is often mediated through N—H⋯O hydrogen bonding, which could affect their solubility and stability (Gowda, Foro, & Fuess, 2007).
Applications in Materials Science
- Thiophene-based metal-organic frameworks (MOFs) utilizing methanesulfonamide derivatives have been explored for their luminescent properties and potential in sensing environmental contaminants. These frameworks show high selectivity and sensitivity towards specific pollutants such as Hg(II), Cu(II), and Cr(VI), demonstrating the application of sulfonamide derivatives in environmental monitoring and remediation (Zhao et al., 2017).
Organic Synthesis and Chemical Transformations
- Sulfonamide derivatives have been employed in the synthesis of complex organic structures, showcasing their utility in creating compounds with potential pharmacological activity. The reactivity of such derivatives under different conditions can lead to the formation of various functional groups, offering a versatile toolkit for synthetic chemists (Aizina, Levkovskaya, & Rozentsveig, 2012).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S2/c18-16-5-3-4-14(10-16)12-23(20,21)19-13-17(7-1-2-8-17)15-6-9-22-11-15/h3-6,9-11,19H,1-2,7-8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESBVYZEOAYSOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

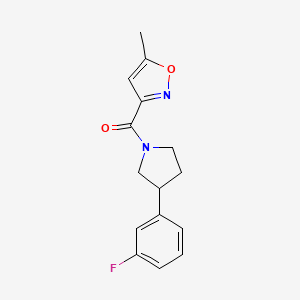

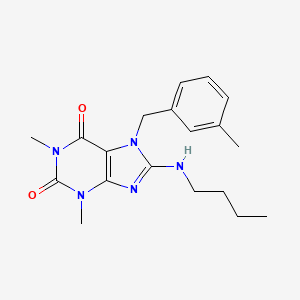
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
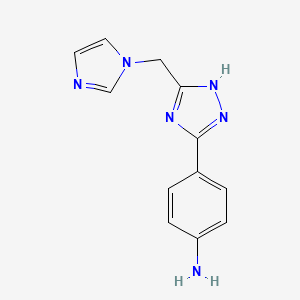
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
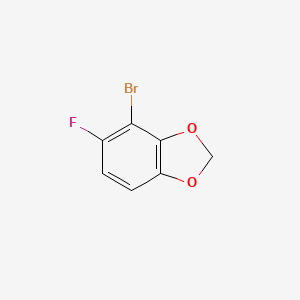
![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)
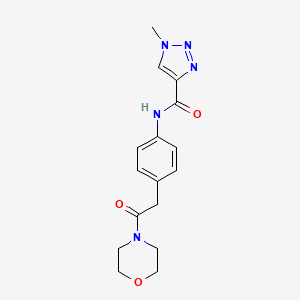
![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)